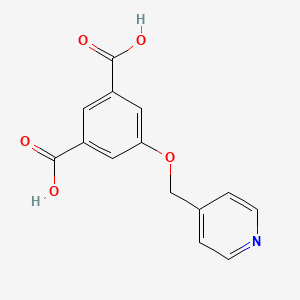

(E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside

Vue d'ensemble

Description

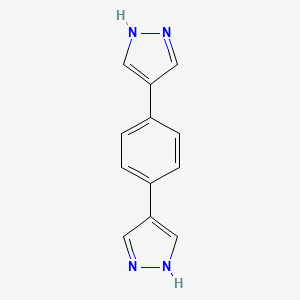

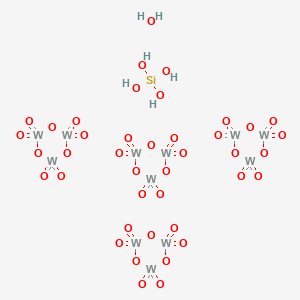

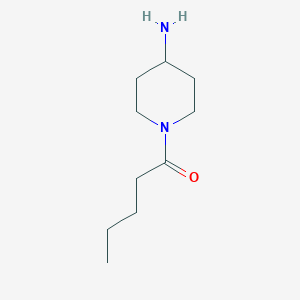

This compound is a glucoside derivative of cinnamic acid. Glucosides are compounds that contain a glucose residue bound to another functional group or molecule. In this case, the glucose is bound to a cinnamic acid derivative via a glycosidic linkage .

Molecular Structure Analysis

The molecular structure of glucosides involves a glucose molecule bound to another molecule via a glycosidic linkage. The specific structure of “(E)-4-Hydroxy-3-methoxycinnamic acid 4-O-|A-D-glucopyranoside” would involve a cinnamic acid derivative bound to glucose .Applications De Recherche Scientifique

Antioxidant Properties

Lavandoside, also known as ferulic acid 4-O-β-D-glucopyranoside, exhibits potent antioxidant activity. Its ability to scavenge free radicals makes it valuable in preventing oxidative stress-related diseases. Researchers have investigated its potential role in protecting cells from damage caused by reactive oxygen species (ROS) and its impact on overall health .

Anti-Inflammatory Effects

Studies suggest that lavandoside possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a promising candidate for managing inflammatory conditions. Researchers have explored its potential in alleviating symptoms associated with arthritis, dermatitis, and other inflammatory disorders .

Neuroprotective Activity

Lavandoside has attracted attention for its neuroprotective effects. It may enhance neuronal survival, reduce neuroinflammation, and protect against neurodegenerative diseases. Researchers are investigating its role in conditions like Alzheimer’s disease and Parkinson’s disease .

Antimicrobial and Antibacterial Properties

Traditionally, Lavandula spica flowers have been used for their antibacterial properties. Lavandoside contributes to this effect. It may inhibit the growth of pathogenic bacteria and fungi. Researchers have explored its potential as a natural alternative to conventional antimicrobial agents .

Skin Health and Cosmetics

Due to its antioxidant and anti-inflammatory properties, lavandoside is used in skincare products. It may promote skin health, reduce signs of aging, and soothe irritated skin. Cosmetic formulations often include lavandoside for its beneficial effects .

Mécanisme D'action

Lavandoside, also known as (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-β-D-glucopyranoside or 2-Propenoic acid, 3-[4-(beta-D-glucopyranosyloxy)-3-methoxyphenyl]-, (2E)-, is an active compound found in the flowers of Lavandula spica . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that the compound interacts with its targets to exert its effects . More research is needed to elucidate the specific interactions and resulting changes.

Biochemical Pathways

As a natural compound isolated from Lavandula spica flowers, it is likely to interact with multiple biochemical pathways

Pharmacokinetics

The pharmacokinetics of Lavandoside, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Information about its bioavailability is also currently unavailable. Future research should focus on these aspects to understand how the compound is processed in the body .

Result of Action

It is known that lavandoside exhibits pharmacological properties . More research is needed to elucidate the specific molecular and cellular effects of this compound.

Action Environment

The action, efficacy, and stability of Lavandoside can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and more. Specific details about how these factors influence lavandoside’s action are currently unknown .

Propriétés

IUPAC Name |

(E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMIRSXOYFWPFD-BJGSYIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lavandoside | |

CAS RN |

537-98-4 | |

| Record name | Ferulic acid 4-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)

![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)

![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)

![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)